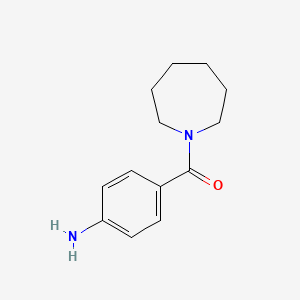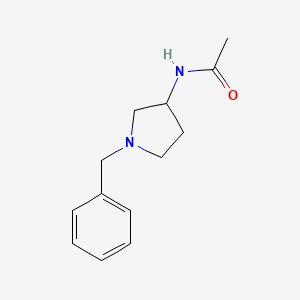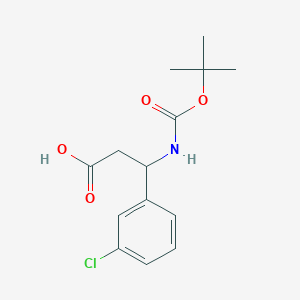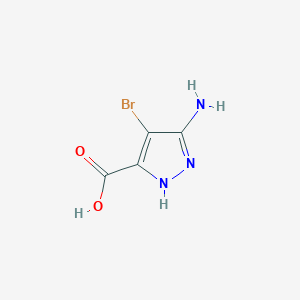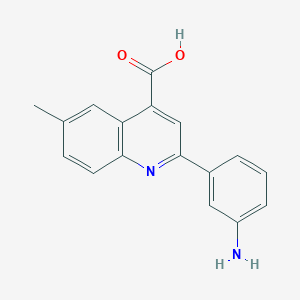
2-(3-Aminophenyl)-6-methylquinoline-4-carboxylic acid
Overview
Description
2-(3-Aminophenyl)-6-methylquinoline-4-carboxylic acid is a compound that can be associated with the quinoline family, a class of heterocyclic aromatic organic compounds. While the provided papers do not directly discuss this specific compound, they do provide insights into similar quinoline derivatives and their chemical properties, which can be extrapolated to understand the compound .
Synthesis Analysis
The synthesis of quinoline derivatives often involves condensation reactions and cyclization processes. For instance, the reaction of sodium 2-amino-3-cyanoquinoline-4-carboxylate and 2-methyl-3-cyanoquinoline-4-carboxylic acid in polyphosphoric acid leads to the formation of 2-amino- and 2-methylquinoline-3,4-dicarboximide, respectively . Similarly, the condensation of tert-butyl (E)-3-(2'-aminophenyl)propenoate with aromatic aldehydes followed by a tandem conjugate addition/cyclization reaction generates 2-aryl-4-aminotetrahydroquinoline-3-carboxylic acid derivatives . These methods suggest potential pathways for synthesizing the compound of interest, although the exact synthesis would require specific optimization.
Molecular Structure Analysis
The molecular structure of quinoline derivatives is characterized by the presence of a quinoline core, which is a fused ring system combining benzene and pyridine rings. The papers describe various substitutions on the quinoline core, such as the addition of amino groups, carboxylic acid groups, and methyl groups, which can significantly affect the compound's chemical behavior and biological activity . The stereochemistry of these compounds is also crucial, as seen in the synthesis of tetrahydroquinoline derivatives with high diastereo- and enantioselectivity .
Chemical Reactions Analysis
Quinoline derivatives can undergo a variety of chemical reactions. For example, the N-alkylation reactions of imide derivatives with methyl iodide and chloroalkylaminodialkyl amines have been reported . Additionally, the formation of styryl derivatives through condensation with aldehydes and subsequent cyclization under specific conditions has been described . These reactions demonstrate the reactivity of the quinoline nucleus and its potential for further chemical modifications.
Physical and Chemical Properties Analysis
The physical and chemical properties of quinoline derivatives are influenced by their molecular structure. The presence of functional groups such as amino and carboxylic acid groups can affect the compound's solubility, acidity, and ability to form hydrogen bonds. For instance, the optimization of the 4-substituent on tetrahydroquinoline derivatives has led to the discovery of compounds with nanomolar affinity for the glycine site of the NMDA receptor, indicating the importance of the position and nature of substituents for biological activity . The papers suggest that the physical and chemical properties of these compounds can be finely tuned to achieve desired biological effects.
Scientific Research Applications
Chemical Synthesis and Structural Analogs
2-(3-Aminophenyl)-6-methylquinoline-4-carboxylic acid and its structural analogs have been studied in various chemical syntheses. For example, the reaction of sodium 2-amino-3-cyanoquinoline-4-carboxylate led to derivatives of quinoline dicarboximide, although these did not exhibit antimalarial activity (Campaigne & Hutchinson, 1970). Similarly, studies on synthetic routes to quinoline derivatives involved reactions of hydroxyglycine with 2-aminobenzophenones, leading to 1,2-dihydro-4-phenylquinazoline-2-carboxylic acids (Hoefnagel et al., 1993).
Biochemistry and Medicinal Applications
In the field of biochemistry and medicine, quinoline derivatives, including those similar to 2-(3-Aminophenyl)-6-methylquinoline-4-carboxylic acid, are known as efficient fluorophores. They are used for studying various biological systems, indicating potential as antioxidants and radioprotectors (Aleksanyan & Hambardzumyan, 2013). Additionally, analogs of nalidixic acid with a pyrrole moiety, structurally related to quinoline derivatives, have been synthesized and studied for their antibacterial activities (Corelli et al., 1983).
Crystallography and Material Science
In crystallography and material science, the interaction between 2-methylquinoline and carboxylic acid derivatives, which are structurally related to 2-(3-Aminophenyl)-6-methylquinoline-4-carboxylic acid, has been explored. Studies have shown that these interactions result in the formation of 1D to 3D frameworks, demonstrating the potential of quinoline derivatives in material science applications (Jin et al., 2012).
Pharmaceutical Research
In pharmaceutical research, the synthesis of novel 5-amino-6-methylquinoline carboxylic acid demonstrated that these compounds could be effective antibacterial agents, providing insights into the development of new drugs (Hong, Kim, & Kim, 1997).
Catalysis and Chemical Transformations
In catalysis, auxiliary-assisted palladium-catalyzed arylation and alkylation of sp2 and sp3 carbon-hydrogen bonds in carboxylic acid derivatives, including those related to 2-(3-Aminophenyl)-6-methylquinoline-4-carboxylic acid, have been developed. This methodology highlights the versatility of quinoline derivatives in complex organic transformations (Shabashov & Daugulis, 2010).
Future Directions
properties
IUPAC Name |
2-(3-aminophenyl)-6-methylquinoline-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O2/c1-10-5-6-15-13(7-10)14(17(20)21)9-16(19-15)11-3-2-4-12(18)8-11/h2-9H,18H2,1H3,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRTHLZQDOIIQCN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(C=C2C(=O)O)C3=CC(=CC=C3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301216241 | |
| Record name | 2-(3-Aminophenyl)-6-methyl-4-quinolinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301216241 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Aminophenyl)-6-methylquinoline-4-carboxylic acid | |
CAS RN |
590358-30-8 | |
| Record name | 2-(3-Aminophenyl)-6-methyl-4-quinolinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=590358-30-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(3-Aminophenyl)-6-methyl-4-quinolinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301216241 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



